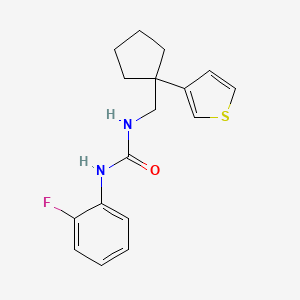
1-(2-Fluorophenyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of urea derivatives and has been shown to exhibit promising biological activity in various preclinical studies.
Applications De Recherche Scientifique
Boron-Containing Drug Design
Boronic acids and their esters, including FPCMU, are of interest for drug development. FPCMU serves as a potential boron-carrier for neutron capture therapy (NCT). NCT is a cancer treatment that exploits the high neutron-capturing ability of boron isotopes. When irradiated with low-energy neutrons, boron atoms release high-energy alpha particles, selectively damaging tumor cells. Researchers investigate FPCMU derivatives for their stability and efficacy in NCT .
Chemical Sensors and Probes
FPCMU derivatives can act as chemical sensors and probes due to their unique properties. Researchers modify FPCMU to create fluorescent or colorimetric sensors that detect specific analytes (e.g., metal ions, pH changes, or enzyme activity). These sensors find applications in environmental monitoring, biological assays, and drug screening. The thiophene moiety in FPCMU contributes to its sensitivity and selectivity .
Supramolecular Chemistry
Supramolecular chemistry explores non-covalent interactions between molecules. FPCMU derivatives participate in host-guest interactions with other molecules or receptors. Researchers design FPCMU-based host molecules to selectively bind specific guests (e.g., amino acids, sugars, or proteins). These systems have applications in drug delivery, molecular recognition, and catalysis .
Materials Science
FPCMU derivatives can be incorporated into materials for specific functions. For instance:
Organic Synthesis and Medicinal Chemistry
Researchers use FPCMU as a building block in organic synthesis. By modifying its substituents, they create diverse derivatives with tailored properties. Medicinal chemists explore FPCMU analogs for potential drug candidates. The cyclopentyl and fluorophenyl groups influence the compound’s pharmacokinetics and interactions with biological targets .
Photopharmacology
Photopharmacology combines light and chemical compounds to control biological processes. FPCMU derivatives can be photoactivated, releasing bioactive fragments upon light exposure. Researchers investigate their use in targeted drug delivery, optogenetics, and precision medicine .
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2OS/c18-14-5-1-2-6-15(14)20-16(21)19-12-17(8-3-4-9-17)13-7-10-22-11-13/h1-2,5-7,10-11H,3-4,8-9,12H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVXNRDTUJXGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2=CC=CC=C2F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



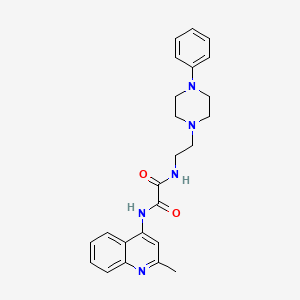
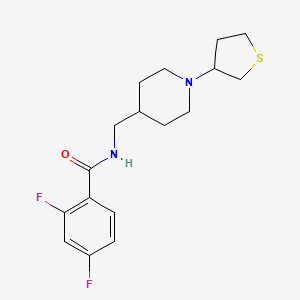
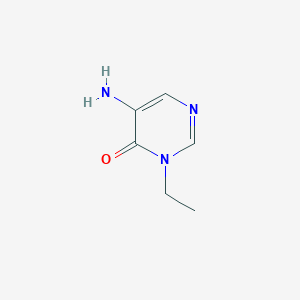
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2738112.png)
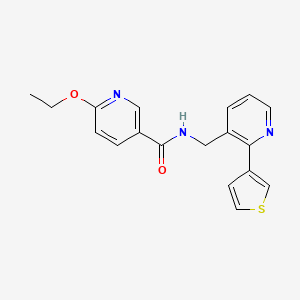
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2738116.png)
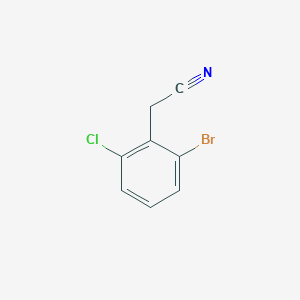
![N-benzyl-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2738119.png)
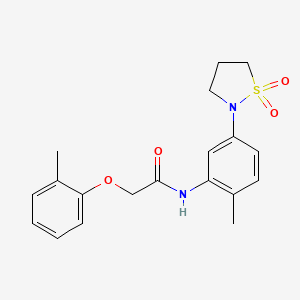


![3-(benzo[d][1,3]dioxol-5-yl)-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(furan-2-ylmethyl)urea](/img/structure/B2738126.png)